1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
Description
1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of benzodiazole, pyrrolidine, and phenoxy groups
Properties
IUPAC Name |
1-[2-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17-9-6-10-18(2)23(17)29-16-8-15-27-21-12-5-4-11-20(21)25-24(27)22-13-7-14-26(22)19(3)28/h4-6,9-12,22H,7-8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGZRLRRNGXQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Step 1: Preparation of 2,6-dimethylphenoxypropyl bromide by reacting 2,6-dimethylphenol with 1,3-dibromopropane.
Step 2: Formation of 1-(2,6-dimethylphenoxy)propyl-1H-1,3-benzodiazole by reacting the bromide with 1H-1,3-benzodiazole.
Step 3: Coupling of the benzodiazole derivative with pyrrolidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial properties. Studies indicate that it may inhibit microtubule assembly, similar to known antitumor agents such as colchicine. This mechanism positions it as a candidate for cancer therapy.
Case Study: Antitumor Activity
In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, attributed to the compound's ability to disrupt mitotic processes through microtubule inhibition.
The compound exhibits various biological activities that have been documented through multiple assays:
| Assay Type | Description | Efficacy Observed |
|---|---|---|
| Cytotoxicity Assays | Tested against cancer cell lines | Significant cytotoxic effects noted |
| Antimicrobial Activity | Evaluated against bacterial strains | Moderate inhibition observed |
| Enzyme Inhibition | Assessed for effects on specific enzymes | Competitive inhibition reported |
Synthetic Chemistry
As a versatile building block in organic synthesis, this compound can facilitate the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution.
Synthesis Methodology
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the benzodiazole ring and subsequent functionalization to introduce the dimethylphenoxy group.
Mechanism of Action
The mechanism of action of 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenoxy)propan-2-one: Shares the phenoxy group but lacks the benzodiazole and pyrrolidine moieties.
2-{[(2,6-Dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol: Contains the phenoxy group and an aminoalcohol structure.
Uniqueness
1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of benzodiazole, pyrrolidine, and phenoxy groups, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure suggests a variety of interactions within biological systems, particularly in pharmacological contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a benzodiazole moiety which is known for its diverse biological activities. The presence of the 2,6-dimethylphenoxy group and the pyrrolidine ring enhances its lipophilicity and potential interaction with biological membranes.
Research indicates that compounds similar to This compound often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar benzodiazole derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways and signal transduction.
- Antioxidant Activity : Some studies suggest that benzodiazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, making them candidates for further investigation in infectious disease treatment.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of ADP phosphorylation | |
| Antioxidant Activity | Scavenging free radicals | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- A study on related benzodiazole compounds indicated anti-inflammatory effects in animal models, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases.
- Another research highlighted the effectiveness of similar compounds in reducing edema and exhibiting antihemorrhagic properties when tested against snake venom models, indicating their utility in emergency medicine scenarios .
Case Study 1: Antimicrobial Efficacy
A recent study screened a library of compounds for antimicrobial activity using Caenorhabditis elegans as a model organism. The results indicated that several derivatives of benzodiazoles exhibited significant anthelmintic activity, suggesting potential applications in treating parasitic infections .
Case Study 2: Anti-inflammatory Potential
In another investigation, compounds structurally related to This compound were tested for their ability to inhibit inflammatory cytokines in murine models. The findings revealed a marked reduction in pro-inflammatory markers, supporting the hypothesis that these compounds could serve as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
